2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol
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Overview
Description
2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with hydroxyphenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring and the subsequent introduction of hydroxyphenyl and methyl groups. Common synthetic routes may involve:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of hydroxyphenyl and methyl groups can be done using Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the aromatic ring.
Scientific Research Applications
2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyphenyl structure.
1-Boc-4-AP: Another compound with a cyclohexyl ring and similar functional groups.
Uniqueness
2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
202928-51-6 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[5-(2-hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol |
InChI |
InChI=1S/C22H28O2/c1-15(2)16-12-13-22(3,19-9-5-7-11-21(19)24)14-18(16)17-8-4-6-10-20(17)23/h4-11,15-16,18,23-24H,12-14H2,1-3H3 |
InChI Key |
NEBAJFYMQLHMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1C2=CC=CC=C2O)(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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